(3S)-3-(2-Ethoxyethoxy)pyrrolidine
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3S)-3-(2-ethoxyethoxy)pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-2-10-5-6-11-8-3-4-9-7-8/h8-9H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
MOHYICJCYSMBPX-QMMMGPOBSA-N |
Isomeric SMILES |
CCOCCO[C@H]1CCNC1 |
Canonical SMILES |
CCOCCOC1CCNC1 |
Origin of Product |
United States |
Biological Activity
(3S)-3-(2-Ethoxyethoxy)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Overview
(3S)-3-(2-Ethoxyethoxy)pyrrolidine is a pyrrolidine derivative characterized by the presence of an ethoxyethoxy group. Its structure contributes to its interaction with various biological targets, influencing several biochemical pathways.
The biological activity of (3S)-3-(2-Ethoxyethoxy)pyrrolidine primarily involves:
- Inhibition of Signaling Pathways : Similar compounds have been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition can lead to reduced cell growth in cancerous tissues.
- Interaction with Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.
Biological Activity Data
The following table summarizes key findings related to the biological activity of (3S)-3-(2-Ethoxyethoxy)pyrrolidine:
Case Study 1: DNA Damage Induction
In laboratory studies, (3S)-3-(2-Ethoxyethoxy)pyrrolidine was shown to induce DNA damage in bacterial models. This effect was attributed to its ability to interfere with DNA repair mechanisms, suggesting potential genotoxicity.
Case Study 2: Tumor Growth Suppression
Research involving cancer cell lines demonstrated that (3S)-3-(2-Ethoxyethoxy)pyrrolidine effectively suppressed tumor growth by inhibiting the Akt signaling pathway. This pathway is often upregulated in various cancers, making it a critical target for therapeutic intervention .
Case Study 3: Anti-inflammatory Effects
In vivo studies indicated that this compound modulates inflammatory responses by interacting with cytokines and prostaglandins. This suggests its potential role in treating inflammatory diseases.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of (3S)-3-(2-Ethoxyethoxy)pyrrolidine:
- Stability and Dosage Effects : The compound exhibits stability under standard laboratory conditions, with varying effects observed at different dosages in animal models. Lower doses may provide therapeutic benefits, while higher doses could lead to adverse effects such as toxicity or genotoxicity .
- Metabolism Pathways : The metabolism of (3S)-3-(2-Ethoxyethoxy)pyrrolidine is primarily mediated by cytochrome P450 enzymes, which play a significant role in determining its pharmacokinetic profile and potential drug interactions.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects on Solubility : The ethoxyethoxy group’s ether linkages improve aqueous solubility compared to alkyl chains, as seen in pyrrolidine hydrochloride’s formulation compatibility .
Electron-Withdrawing Groups : Trifluoromethoxy substituents reduce basicity at the pyrrolidine nitrogen, altering reactivity in alkylation reactions .
Steric Considerations : Bulky groups like TBS hinder nucleophilic attacks, enabling selective functionalization in multi-step syntheses .
Preparation Methods
Synthesis via Multicomponent Reactions
Multicomponent reactions (MCRs) have been employed for the synthesis of various pyrroline derivatives. These reactions involve the combination of three or more reactants in a single step to form a product.
- General Procedure: An aromatic aldehyde (1 equivalent), an amine (1 equivalent), citric acid (2 equivalents), and absolute ethanol (1.0 mL) are mixed in a round bottom flask. The mixture is magnetically stirred at room temperature under an argon atmosphere for 1 hour. Subsequently, sodium diethyl oxalacetate (2 equivalents) is added, and the mixture is stirred vigorously at room temperature under an argon atmosphere for 8 hours. The formation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one is monitored by TLC (hexane/EtOAc = 5:1 and hexane/EtOAc = 5:3.5).
Addition of Enolates and Azaenolates
The Michael addition is a key synthetic transformation that has emerged as an important method for stereoselective carbon-carbon bond formation.
Typical Procedure for tert-Butyl (2R,3R)-2,3,6,6-Tetramethyl-5-oxoheptanoate: An oven-dried Schlenk tube equipped with a rubber septum is flushed with argon and charged with 0.66 mL (1.0 mmol) of butyllithium (1.5 N in hexane). The Schlenk tube is cooled to 0°C (ice/salt), and 0.12 g (1.1 mmol) of diisopropylamine are added slowly by a syringe. This mixture is stirred for 15 minutes, and the rubber septum is replaced by a glass stopper. The hexane and the excess diisopropylamine are removed under reduced pressure.
Typical Procedure for Ethyl (3R,4S)-3-Methyl-5-oxo-5-(1-pyrrolidinyl)-4-vinylpentanoate: To a stirred solution of 1.5 mmol of LDA in 3.5 mL of a 60:40 mixture of THF/hexane at -78 °C under a nitrogen atmosphere, 209 mg (1.5 mmol) of 1-(1-oxo-2-butenyl)pyrrolidine in 1.5 mL of HMPA are added. After 30 minutes, 86 mg (0.75 mmol) of ethyl (E)-2-butenoate in 1.5 mL of THF is added, and the mixture is stirred.
Pyrrolidine Derivatives in Pharmaceutical Compositions
Pyrrolidine derivatives are components in pharmaceutical compositions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3S)-3-(2-Ethoxyethoxy)pyrrolidine, and how is stereochemical control achieved?
- Methodology :
- Stepwise Synthesis : Begin with a chiral pyrrolidine core (e.g., (S)-pyrrolidin-3-ol) and introduce the 2-ethoxyethoxy group via nucleophilic substitution. Use tert-butyldimethylsilyl (TBS) protection for the hydroxyl group to prevent side reactions .
- Stereochemical Control : Employ chiral catalysts (e.g., Sharpless epoxidation catalysts) or enantioselective alkylation to maintain the (3S) configuration. Verify enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Key Reagents : Ethylene glycol derivatives, trifluoromethanesulfonic anhydride (for activation), and palladium catalysts for coupling reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of (3S)-3-(2-Ethoxyethoxy)pyrrolidine?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ethoxyethoxy substituent’s position and stereochemistry. Compare chemical shifts with analogs like (3S)-3-(trifluoromethoxy)pyrrolidine hydrochloride .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z for : 159.23 g/mol) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodology :
- By-Product Formation : Elimination reactions may occur during deprotection of hydroxyl groups. Mitigate by using mild acidic conditions (e.g., diluted HCl in dioxane) .
- Oxidation Control : Prevent unintended oxidation of the pyrrolidine ring by conducting reactions under inert atmospheres (N/Ar) and using antioxidants like BHT .
Advanced Research Questions
Q. How does the stereochemistry at the 3-position influence receptor binding affinity in neurological targets?
- Methodology :
- Molecular Docking : Compare (3S) and (3R) enantiomers against serotonin/norepinephrine reuptake transporters using AutoDock Vina. Analyze binding energy differences (>2 kcal/mol indicates stereochemical preference) .
- In Vitro Assays : Use radiolabeled ligands (e.g., H-citalopram) to measure inhibition constants (K) in transfected HEK293 cells .
- Data Interpretation : Contradictions in binding data (e.g., higher K but lower in vivo efficacy) may arise from off-target interactions; validate via knockout models .
Q. How can computational methods predict the biological activity of (3S)-3-(2-Ethoxyethoxy)pyrrolidine derivatives?
- Methodology :
- QSAR Modeling : Train models using datasets of pyrrolidine derivatives with known IC values for targets like MAO-A. Highlight the ethoxyethoxy group’s contribution to hydrophobicity (logP ~1.5) .
- MD Simulations : Simulate ligand-receptor complexes (e.g., dopamine D receptor) for 100 ns to assess stability of the ethoxyethoxy side chain in hydrophobic pockets .
Q. How can researchers resolve contradictions in biological assay data for this compound?
- Methodology :
- Comparative Structural Analysis : Compare with analogs like (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride. Use tables to correlate substituents (e.g., sulfinyl vs. ethoxyethoxy) with activity .
- Dose-Response Curves : Re-evaluate assays at multiple concentrations (1 nM–100 µM) to identify non-linear effects. Use GraphPad Prism for EC/IC recalculation .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid metabolism (e.g., CYP3A4-mediated) reduces apparent potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
